2-Azido-3-bromopyridine

Catalog No.
S2688733
CAS No.
1536547-72-4
M.F
C5H3BrN4
M. Wt
199.011
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azido-3-bromopyridine

CAS Number

1536547-72-4

Product Name

2-Azido-3-bromopyridine

IUPAC Name

2-azido-3-bromopyridine

Molecular Formula

C5H3BrN4

Molecular Weight

199.011

InChI

InChI=1S/C5H3BrN4/c6-4-2-1-3-8-5(4)9-10-7/h1-3H

InChI Key

GHYSNRLIFGOMDZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)N=[N+]=[N-])Br

solubility

not available

2-Azido-3-bromopyridine is a specialized heterocyclic intermediate featuring two distinct, orthogonally addressable functional groups. The C2-azido group serves as a precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or can exist in equilibrium with its fused tetrazolo[1,5-a]pyridine tautomer, a valuable scaffold in medicinal chemistry [REFS-1, REFS-2]. The C3-bromo group provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-based substituents. This specific 2,3-substitution pattern is critical for controlling reactivity and directing the synthesis of complex, functionalized pyridine derivatives.

Substituting 2-Azido-3-bromopyridine with its direct precursor, 2-amino-3-bromopyridine, shifts the burden and significant safety risks of handling thermally sensitive diazonium salt intermediates to the end-user [1]. Positional isomers, such as 3-azido-2-bromopyridine, or analogs like 2-azido-5-bromopyridine, are not direct replacements. The specific ortho-positioning of the azido and bromo groups governs the thermodynamics of the azide-tetrazole equilibrium, which dictates reactivity in cycloadditions and determines the final position of the bromine handle on the resulting tetrazolo[1,5-a]pyridine core, fundamentally altering subsequent functionalization strategies [2].

Precursor Integrity: Favorable Azide-Tetrazole Equilibrium for Predictable Reactivity

Unlike many 2-azido heterocycles that exist predominantly in the more stable, unreactive tetrazole form, substituted 2-azidopyridines maintain a measurable equilibrium between the azide (reactive) and tetrazole (stable) tautomers in solution. For related systems, the Gibbs free energy (ΔG298) of tautomerization ranges from -3.33 to -7.52 kJ/mol, indicating the tetrazole is favored but a reactive population of the azide is accessible [1]. This equilibrium allows the compound to participate in reactions like CuAAC, as the consumption of the azide tautomer shifts the equilibrium via Le Chatelier's principle, driving the reaction to completion [2]. Procuring this compound provides access to this managed equilibrium, which is essential for both click reactions and for direct use of the more stable tetrazole form.

Evidence DimensionAzide-Tetrazole Equilibrium (Gibbs Free Energy)
Target Compound DataMaintains a synthetically useful equilibrium between the reactive azide and stable tetrazole forms.
Comparator Or BaselineSystems where the tetrazole form is overwhelmingly dominant, rendering the compound inert to azide-specific reactions under mild conditions.
Quantified DifferenceNegative ΔG298 values (-3.33 to -7.52 kJ/mol in related systems) confirm tetrazole stability but allow for equilibrium-driven reactivity of the azide form [<a href="https://www.mdpi.com/1420-3049/27/22/7727" target="_blank">1</a>].
ConditionsVariable temperature 1H NMR in CDCl3 and DMSO-d6 for related pyridopyrimidines [<a href="https://www.mdpi.com/1420-3049/27/22/7727" target="_blank">1</a>].

This ensures the compound is suitable for azide-specific ligations without requiring harsh conditions to access the reactive form, improving process control and reaction success rates.

Precursor Suitability: Strategic Placement of Bromine for Fused-Ring Functionalization

The primary value of the 2-azido-3-bromo substitution pattern is its direct conversion to 8-bromotetrazolo[1,5-a]pyridine. This product retains the halogen at a synthetically useful position, which can be further functionalized via cross-coupling reactions [1]. In a documented synthesis, 8-bromotetrazolo[1,5-a]pyridine was successfully used as a substrate for further diversification. An alternative isomer, such as 3-azido-2-bromopyridine, would place the bromine at the 5-position of the tetrazolo[1,5-a]pyridine ring, which has a different electronic and steric environment that can negatively impact subsequent coupling reactions.

Evidence DimensionPosition of Halogen Handle After Cyclization
Target Compound DataForms 8-bromotetrazolo[1,5-a]pyridine.
Comparator Or BaselineA positional isomer like 3-azido-2-bromopyridine would form 5-bromotetrazolo[1,5-a]pyridine.
Quantified DifferenceThe C8 position offers a distinct reactivity profile for further diversification compared to the C5, C6, or C7 positions.
ConditionsCyclization via azide-tetrazole tautomerization, followed by use as a substrate in subsequent reactions [<a href="https://www.organic-chemistry.org/abstracts/lit2/186.shtm" target="_blank">1</a>].

For researchers building libraries based on the tetrazolo[1,5-a]pyridine core, this compound is the specific precursor required to enable functionalization at the C8 position.

Processability and Safety: Avoids In-House Diazotization of the Corresponding Amine

A common alternative to purchasing 2-azido-3-bromopyridine is the in-situ synthesis from 2-amino-3-bromopyridine. This process requires diazotization, typically using sodium nitrite in acidic conditions, which generates a diazonium salt intermediate. Aryl diazonium salts exhibit widely varying thermal stabilities and can be hazardous, with some decomposing exothermically upon isolation or heating [1]. A study comparing diazonium salts to their triazene derivatives showed that the diazonium salts consistently had significantly lower initial decomposition temperatures [1]. Procuring the final azide compound eliminates the need to handle these potentially unstable intermediates and associated reagents (e.g., sodium azide), outsourcing the process risk.

Evidence DimensionThermal Stability of Intermediate
Target Compound DataProvided as a stable, isolable azide (in its equilibrium state).
Comparator Or BaselineIn-house synthesis from 2-amino-3-bromopyridine, which proceeds through a transient, potentially hazardous diazonium salt intermediate.
Quantified DifferenceDiazonium salts can have decomposition onsets below 100°C, while the final azide product is handled as a more stable entity for storage and use.
ConditionsDifferential Scanning Calorimetry (DSC) analysis of various diazonium salts shows a wide range of instabilities [<a href="https://pubs.acs.org/doi/10.1021/acs.oprd.0c00121" target="_blank">1</a>].

This simplifies the synthetic workflow, improves laboratory safety, and ensures material consistency by avoiding a hazardous and often variable reaction step.

Precursor for C8-Functionalized Tetrazolo[1,5-a]pyridine Libraries

This compound is the designated starting material for syntheses targeting the 8-bromotetrazolo[1,5-a]pyridine scaffold. The bromine at the C8 position serves as a reliable handle for introducing molecular diversity through well-established cross-coupling chemistries, making it ideal for medicinal chemistry and fragment-based drug discovery programs [1].

Sequential Functionalization via Orthogonal Chemistries

Ideal for multi-step syntheses requiring sequential, selective reactions. A researcher can first perform a copper-catalyzed click reaction on the azide group and then, in a subsequent step, use the C3-bromo position for a palladium-catalyzed reaction like Suzuki or Buchwald-Hartwig amination, enabling the controlled construction of complex, densely substituted pyridines.

Workflows Prioritizing Process Safety and Reproducibility

Recommended for procurement in environments where process safety, simplified logistics, and batch-to-batch consistency are critical. By providing the azide functionality directly, it circumvents the need for end-users to perform a hazardous diazotization/azidation sequence, reducing risk and improving the reproducibility of downstream applications [2].

XLogP3

2.8

Dates

Last modified: 04-14-2024

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